molecular formula C42H56N4O7S2 B12432288 C42H56N4O7S2

C42H56N4O7S2

Cat. No.: B12432288
M. Wt: 793.1 g/mol
InChI Key: IXPBPUPDRDCRSY-FKNYUYHKSA-N
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Description

The compound with the chemical formula C42H56N4O7S2 Cenicriviroc Mesylate . It is a dual antagonist of the chemokine receptors CCR2 and CCR5, which are involved in the inflammatory response and HIV infection. This compound has shown significant potential in the treatment of HIV-1 and HIV-2 infections due to its anti-inflammatory and anti-infection properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cenicriviroc Mesylate involves multiple steps, starting from the appropriate benzazocine and imidazole derivatives. The key steps include:

Industrial Production Methods: Industrial production of Cenicriviroc Mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Cenicriviroc Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cenicriviroc Mesylate has a wide range of applications in scientific research, including:

Mechanism of Action

Cenicriviroc Mesylate exerts its effects by binding to and blocking the chemokine receptors CCR2 and CCR5. These receptors are involved in the recruitment of immune cells to sites of inflammation and infection. By antagonizing these receptors, Cenicriviroc Mesylate reduces the inflammatory response and inhibits the entry of HIV into host cells. The molecular targets include the CCR2 and CCR5 receptors, and the pathways involved are those related to chemokine signaling and immune cell migration .

Comparison with Similar Compounds

Comparison:

    Uniqueness: Cenicriviroc Mesylate is unique in that it targets both CCR2 and CCR5 receptors, whereas other similar compounds typically target only one of these receptors.

Properties

Molecular Formula

C42H56N4O7S2

Molecular Weight

793.1 g/mol

IUPAC Name

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/t50-;/m0./s1

InChI Key

IXPBPUPDRDCRSY-FKNYUYHKSA-N

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Origin of Product

United States

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